![molecular formula C6H4ClN3O B2940125 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 99898-84-7](/img/structure/B2940125.png)

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloropyrazolo[1,5-a]pyrimidine is a laboratory chemical with a molecular weight of 153.57 g/mol . It is used in the manufacture of substances .

Synthesis Analysis

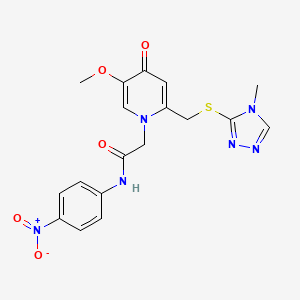

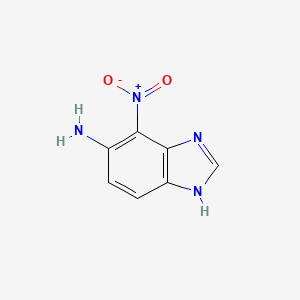

The synthesis of pyrazolo[1,5-a]pyrimidines has been actively investigated . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is represented by the formula C13H11ClN4O2S . The Isomeric SMILES representation is CS(=O)(=O)c1ccc(cc1)Nc2cc(nc3n2ncc3)Cl .Chemical Reactions Analysis

The chemical reactions involving 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one have been studied. For instance, a solution prepared from N-methylmorpholine and CHCl3 was supplemented with 3-(arylsulfonyl)-5-methyl-2-(methylthio)-7-chloropyrazolo[1,5-a]pyrimidine .Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is classified as Acute toxicity, Oral (Category 3), H301 and Skin sensitization (Category 1), H317 .Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one: A Comprehensive Analysis

Pharmaceutical Research: 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one serves as a key scaffold in pharmaceutical research due to its heterocyclic structure, which is a common feature in many drugs. It can be functionalized using Grignard reagents for nucleophilic additions, leading to a variety of derivatives with potential therapeutic applications .

Agrochemical Development: In agrochemical research, this compound’s derivatives could be explored for their potential as novel pesticides or herbicides. The ability to undergo regioselective zincations allows for the creation of compounds with specific properties tailored to agricultural needs .

Material Science: The compound’s structural versatility makes it suitable for material science applications, such as the development of new polymers or coatings with enhanced durability or specific chemical resistances.

Optoelectronic Devices: Derivatives of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one may find use in optoelectronic devices due to their potential electronic properties, which could be harnessed in light-emitting diodes (LEDs) or photovoltaic cells .

Biological Probes: In biological research, this compound could be modified to act as a probe or marker in confocal microscopy, aiding in the visualization of cellular processes .

Anticancer Agents: Research into pyrazolopyrimidine-based derivatives has shown promise in the development of reversible Bruton’s tyrosine kinase (BTK) inhibitors with antiproliferative activity against certain cancers .

Safety and Hazards

Future Directions

The future directions of research on 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one could involve further exploration of its reactivity and potential applications. For instance, DFT-calculations allow prediction of the reactivity of uncommon N-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines and considerably facilitate their functionalization .

Mechanism of Action

Target of Action

The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is the serotonin 5-HT6 receptor . This receptor is a potential pharmacological target for the development of new therapeutic agents with neurotropic activity .

Mode of Action

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one acts as an antagonist at the serotonin 5-HT6 receptors . The compound’s interaction with its targets leads to a decrease in the activity of the receptor .

Biochemical Pathways

It is known that serotonin 5-ht6 receptors play a crucial role in the modulation of various neurotransmitter systems, including cholinergic, glutamatergic, and gabaergic systems . Therefore, the antagonistic action of this compound on 5-HT6 receptors could potentially affect these systems.

Pharmacokinetics

N-heterocycles, which include pyrazolopyrimidines, are known for their potential physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

The antagonistic action of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one on the serotonin 5-HT6 receptors leads to a decrease in the activity of these receptors . This could potentially result in altered neurotransmission in the aforementioned systems, thereby affecting various physiological processes.

properties

IUPAC Name |

5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNABQNUIXYONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286519 |

Source

|

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one | |

CAS RN |

57489-78-8 |

Source

|

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)